molecular formula C17H13NO5S2 B3638111 (3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B3638111
M. Wt: 375.4 g/mol
InChI Key: YMNZWZQBMDNFJV-ZSOIEALJSA-N
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Description

Organic compounds are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a thiazolidine ring, a furyl group, and a phenoxyacetic acid group .


Synthesis Analysis

The synthesis of organic compounds often involves reactions that form new bonds, introduce functional groups, or rearrange molecular structures. A common method for synthesizing phenoxy acetic acid esters involves the activation of the carboxylic acid group of phenoxyacetic acid using Phosphonitrilic Chloride and N-methyl morpholine .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s structure is also represented by its molecular formula .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

This typically refers to how a bioactive compound exerts its effects in a biological system. It’s often determined through biochemical and pharmacological studies .

Safety and Hazards

Information on safety and hazards is typically provided in the compound’s Material Safety Data Sheet (MSDS). It includes details on toxicity, flammability, and precautions for handling and storage .

Future Directions

This could involve exploring new synthesis methods, discovering new reactions, or investigating potential applications of the compound in areas like medicine or materials science .

Properties

IUPAC Name

2-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S2/c19-15(20)10-23-12-4-1-3-11(7-12)8-14-16(21)18(17(24)25-14)9-13-5-2-6-22-13/h1-8H,9-10H2,(H,19,20)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZWZQBMDNFJV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)O)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
(3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

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